3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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Overview
Description
3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions. The initial step involves the acylation of a benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Methanol, chlorine gas, various alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide include:
3,5-dichloro-2-methoxybenzamide: Lacks the chromenyl group, resulting in different chemical properties and applications.
2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Lacks the chloro groups, which may affect its reactivity and biological activity.
3,5-dichloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and methoxy groups, along with the chromenyl moiety, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO4/c1-13-9-16(27-23(28)19-11-15(25)12-20(26)22(19)30-2)7-8-17(13)18-10-14-5-3-4-6-21(14)31-24(18)29/h3-12H,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYBOHCUAILOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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